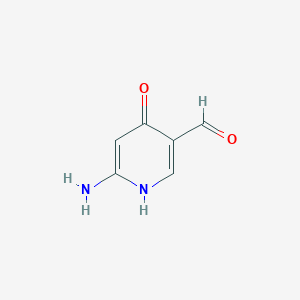

6-Amino-4-hydroxynicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

6-amino-4-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H6N2O2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H3,7,8,10) |

InChI Key |

JOEHMVDLWIMEDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)C=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Aspects of 6 Amino 4 Hydroxynicotinaldehyde

Functional Group Reactivity Profile

Aldehyde Moiety: Condensation, Reductive Amination, and Oxidation Pathways

The aldehyde group is a key site for a variety of chemical transformations.

Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene (B1212753) compounds. For instance, in the synthesis of 6-amino 4H-pyran derivatives, aldehydes react with malononitrile (B47326) and a β-dicarbonyl compound in a three-component coupling reaction. researchgate.net This type of reactivity is applicable to 6-Amino-4-hydroxynicotinaldehyde, allowing for the formation of new carbon-carbon bonds at the aldehyde position.

Reductive Amination: Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. organic-chemistry.orgrsc.org This process involves the initial formation of an imine by the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. organic-chemistry.orgfrontiersin.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. organic-chemistry.org The reaction is often carried out as a one-pot procedure. tandfonline.comresearchgate.net For this compound, this pathway offers a route to introduce diverse substituents at the formyl group, leading to a wide range of secondary and tertiary amines.

| Reducing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Sodium borohydride (NaBH₄) | Solvent-free or in solvents like ethanol (B145695), often with an acid activator like boric acid. | organic-chemistry.org |

| Zinc (Zn) / Hydrochloric acid (HCl) | Two-step, one-pot reaction in ethanol at room temperature. | tandfonline.com |

| Molybdenum sulfide (B99878) clusters | Homogeneous catalysis with hydrogen gas. | rsc.org |

Oxidation Pathways: The aldehyde group can be oxidized to a carboxylic acid. Aromatic aldehydes, in particular, can be converted to their corresponding carboxylic acids under certain oxidative conditions. researchgate.net This transformation in this compound would yield 6-amino-4-hydroxynicotinic acid.

Hydroxyl Group: Esterification, Etherification, and Hydrogen Bonding Capabilities

The phenolic hydroxyl group at the 4-position significantly influences the molecule's properties and reactivity.

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents. The esterification of pyridine (B92270) carboxylic acids is a known process, often catalyzed by a strong acid. orgsyn.org While direct esterification of the hydroxyl group in this compound is feasible, the presence of other nucleophilic sites like the amino group and the pyridine nitrogen requires careful selection of reaction conditions to ensure selectivity. The preparation of O-modified 4-hydroxypyridine (B47283) derivatives has been described through multi-step processes involving the reaction of 1,3-diketones with ammonia, followed by N-acylation and intramolecular condensation. google.com

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, playing a crucial role in the intermolecular interactions of the molecule. In the solid state, hydroxypyridines are known to form extensive hydrogen-bonding networks. acs.org The hydroxyl group can form hydrogen bonds with the pyridine nitrogen of an adjacent molecule or with the amino group, influencing the crystal packing and physical properties of the compound. The ability of the hydroxyl group to participate in hydrogen bonding is also a key factor in its interaction with biological macromolecules and in directing C-H activation reactions. nih.govnih.gov

Amino Group: Nucleophilic Reactions and Imine Formation

The amino group at the 6-position is a primary nucleophile and can participate in a variety of reactions.

Nucleophilic Reactions: The amino group in aminopyridines can act as a nucleophile in substitution reactions. nih.gov The nucleophilicity of the amino group is influenced by the electronic effects of the pyridine ring. uni-muenchen.de Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the electron density on the ring's carbon atoms is reduced, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack. biosynce.comquimicaorganica.org The amino group itself can also be a site for reactions such as acylation and alkylation.

Imine Formation: As a primary amine, the amino group can react with aldehydes and ketones to form imines. This reaction is fundamental to the process of reductive amination, as discussed for the aldehyde moiety.

Pyridine Nitrogen: Basicity and Coordination Chemistry

The nitrogen atom within the pyridine ring possesses a lone pair of electrons and exhibits basic and coordinating properties.

Basicity: The pyridine nitrogen is basic and can be protonated by acids. Its basicity is influenced by the substituents on the ring. The amino and hydroxyl groups, being electron-donating, can increase the electron density on the ring and thus modulate the basicity of the pyridine nitrogen.

Coordination Chemistry: The pyridine nitrogen can coordinate to metal ions, forming coordination complexes. Aminopyrimidyl and aminopyridine ligands are known to form stable complexes with various metal ions, including silver(I) and other transition metals. sciencenet.cnscielo.brscirp.org The coordination can occur through the pyridine nitrogen, and in some cases, the amino and hydroxyl groups can also participate in chelation, leading to the formation of stable multi-dentate complexes. The ability of this compound to act as a ligand in coordination chemistry opens up possibilities for the synthesis of novel metal-organic frameworks and complexes with interesting catalytic or material properties.

Tautomeric Equilibrium and Structural Isomerism

A significant aspect of the chemistry of this compound is the existence of tautomeric isomers.

Hydroxy-Pyridone Tautomerism in 6-Hydroxynicotinaldehyde Frameworks

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, exist in equilibrium with their corresponding pyridone tautomers. youtube.com For 4-hydroxypyridine, there is an equilibrium between the hydroxy form and the 4-pyridone form. wikipedia.org

| Environment | Predominant Tautomer | Reasoning | Reference |

|---|---|---|---|

| Gas Phase | Hydroxy form | - | researchgate.net |

| Non-polar solvents | Hydroxy form | Lower dielectric constant of the solvent. | wuxibiology.com |

| Polar solvents | Pyridone form | Higher dipole moment of the pyridone tautomer is better stabilized. | wuxibiology.com |

This tautomerism is also expected to occur in this compound, leading to an equilibrium between the 4-hydroxy-pyridine form and the 1,4-dihydro-4-oxo-pyridine (4-pyridone) form. The position of this equilibrium will be influenced by factors such as the solvent, temperature, and the electronic effects of the amino and aldehyde substituents. Computational studies on similar systems have been used to investigate the thermodynamics and kinetics of such tautomerization reactions. rsc.orgorientjchem.orgresearchgate.net The ability of the molecule to exist in different tautomeric forms can have a significant impact on its reactivity, spectroscopic properties, and biological activity.

Influence of Tautomerism on Molecular Reactivity and Stability

The presence of both hydroxyl and amino groups on the pyridine ring introduces the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, two primary tautomeric equilibria are of significance: the hydroxy-pyridone and the amino-imino tautomerism.

In the case of the 4-hydroxy moiety, it can exist in equilibrium with its keto tautomer, 4-pyridone. youtube.comwikipedia.orgchemtube3d.com Generally, in solution, the pyridone form is favored, while the hydroxypyridine form can be more dominant in the gas phase. wikipedia.org The stability of the pyridone tautomer is often attributed to factors like intermolecular hydrogen bonding in the solid state and in polar solvents. youtube.com Computational studies on related 2-hydroxypyridine/2-pyridone systems have shown that the energy difference between the tautomers can be small, and the preferred form can be influenced by the computational method and basis set used. nih.gov

Similarly, the 6-amino group can exist in equilibrium with its imino tautomer. The relative stability of these tautomers is influenced by the electronic nature of the substituent and the surrounding environment. nih.gov Computational studies on aminopurine derivatives, which also feature amino groups on a nitrogen-containing heterocycle, have shown that the solvent and the proximity of other functional groups significantly affect the electron-donating strength and geometry of the amino group. nih.gov

Table 1: Possible Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature |

| This compound | Hydroxyl group at C4, Amino group at C6 |

| 6-Amino-1H-pyridin-4-one-3-carbaldehyde | Carbonyl group at C4, Amino group at C6 |

| 6-Imino-4-hydroxy-1,6-dihydropyridine-3-carbaldehyde | Imino group at C6, Hydroxyl group at C4 |

| 6-Imino-1,6-dihydropyridin-4-one-3-carbaldehyde | Carbonyl group at C4, Imino group at C6 |

Catalytic Transformations and Mechanistic Investigations

The unique arrangement of functional groups in this compound makes it an interesting candidate for various catalytic C-H functionalization reactions. The aldehyde group, in particular, can act as a handle to direct these transformations.

Role as a Transient Directing Group in C-H Functionalization (based on related nicotinaldehydes)

In the realm of C-H activation, directing groups are often employed to control the regioselectivity of the reaction. Transient directing groups (TDGs) are particularly advantageous as they are formed in situ and can be removed in the same pot, enhancing synthetic efficiency. nih.govrsc.orgbohrium.comacs.org The aldehyde functionality in nicotinaldehyde derivatives can serve as a precursor for the formation of a transient imine directing group upon reaction with an amine. nih.govrsc.orgresearchgate.net This in situ-formed imine can then coordinate to a transition metal catalyst, directing the functionalization of a specific C-H bond, typically at the ortho position to the aldehyde. rsc.orgresearchgate.net

For instance, 2-hydroxynicotinaldehyde (B1277654) has been successfully utilized as a transient directing group in a dual catalytic system involving copper(II) acetate (B1210297) for the C(sp²)–H sulfonylation of benzylamines. nih.gov In this process, the aldehyde reacts with the benzylamine (B48309) to form a transient imine, which then directs the copper-catalyzed sulfonylation. Computational studies have suggested that the transient directing group lowers the energy barrier for the turnover-limiting C–H activation step. nih.gov This highlights the potential of the aldehyde group in this compound to act as a transient directing group, facilitating selective C-H functionalization reactions.

Palladium-Catalyzed C-H Activation and Arylation Mechanisms

Palladium catalysis is a powerful tool for C-H activation and arylation. youtube.com While direct palladium-catalyzed C-H arylation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, various strategies have been developed to overcome this. beilstein-journals.orgrsc.org The use of directing groups is a common approach. nih.gov

In the context of this compound, the amino and hydroxyl groups can potentially act as directing groups. However, the aldehyde group, through transient imine formation, is a more likely candidate to direct ortho-C-H arylation. The general mechanism for palladium-catalyzed C-H arylation often involves the formation of a palladacycle intermediate. nih.gov The catalytic cycle typically starts with the activation of the palladium(II) catalyst. youtube.com In a directed reaction, the directing group coordinates to the palladium center, leading to the selective cleavage of a C-H bond and the formation of a cyclometalated palladium intermediate. This intermediate then reacts with an arylating agent, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst. youtube.com

Copper-Catalyzed C-H Functionalization Pathways

Copper-catalyzed C-H functionalization has gained significant attention as a more economical and environmentally friendly alternative to palladium-based systems. nih.govrsc.org Copper catalysts have been shown to be effective in a variety of C-H functionalization reactions of pyridine derivatives. researchgate.net

As mentioned earlier, a dual catalytic system using copper(II) acetate and 2-hydroxynicotinaldehyde as a transient directing group has been reported for the C-H sulfonylation of benzylamines. nih.gov The proposed mechanism involves the formation of a cupracycle intermediate facilitated by the transiently formed imine. This intermediate then reacts with a sulfonyl radical. nih.gov Copper-catalyzed C-H aminations can proceed through either a two-electron or a single-electron transfer (SET) mechanism, depending on the substrates, oxidants, and ligands used. nih.gov Given the presence of the amino group, this compound could potentially undergo copper-catalyzed C-H amination or other functionalizations, with the aldehyde group playing a crucial directing role.

Elucidation of Rate-Determining Steps and Catalytic Cycles

The rate-determining step in transition metal-catalyzed C-H functionalization reactions can vary depending on the specific catalytic system and substrates. In some palladium-catalyzed reactions, the C-H activation step is considered to be the rate-determining step. beilstein-journals.org Kinetic isotope effect (KIE) studies are often employed to probe this. beilstein-journals.org

For copper-catalyzed reactions, computational studies on the transient C-H sulfonylation of benzylamines using 2-hydroxynicotinaldehyde as a TDG suggested that the concerted metalation-deprotonation (CMD) step, which is the C-H activation step, is the turnover-limiting step. nih.gov The presence of the transient directing group was found to significantly lower the energy barrier for this step. nih.gov

A generalized catalytic cycle for a transient directing group-mediated C-H functionalization of an aldehyde is depicted below:

Transient Directing Group Formation: The aldehyde (like this compound) reacts reversibly with an amine to form an imine.

C-H Activation: The imine coordinates to the metal catalyst (e.g., Pd or Cu), leading to the cleavage of an ortho C-H bond and the formation of a metallacycle intermediate. This is often the rate-determining step.

Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide or a sulfinate salt).

Reductive Elimination/Product Release: The functionalized product is released from the metal center.

Catalyst Regeneration: The active catalyst is regenerated.

Hydrolysis of Imine: The imine product is hydrolyzed to reveal the functionalized aldehyde.

Table 2: Summary of Catalytic Transformations

| Catalytic System | Role of this compound Moiety | Potential Reaction Type | Mechanistic Feature |

| Palladium(II) | Aldehyde as transient directing group | C-H Arylation | Formation of a palladacycle intermediate |

| Copper(II) | Aldehyde as transient directing group | C-H Sulfonylation, Amination | Formation of a cupracycle intermediate, potential radical pathways |

Derivatization Strategies and Synthetic Utility of 6 Amino 4 Hydroxynicotinaldehyde

Chemical Modifications of the 6-Amino-4-hydroxynicotinaldehyde Core

The reactivity of the aldehyde, amino, and hydroxyl groups allows for selective modifications, enabling the diversification of the main pyridine (B92270) framework. These transformations are crucial for tuning the molecule's electronic and physical properties.

The aldehyde group serves as a primary site for carbon-carbon bond-forming reactions, which are instrumental in creating larger, conjugated π-systems. Such systems are fundamental to the development of organic dyes and electronic materials.

Key reactions for extending the conjugated system via the aldehyde group include:

Knoevenagel Condensation : This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326), cyanoacetic esters) to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com The process, often catalyzed by a weak base, is a reliable method for synthesizing α,β-unsaturated systems. wikipedia.orgsigmaaldrich.com For instance, aldehydes are routinely condensed with various active methylene compounds to produce styryl dyes and other chromophores. researchgate.netresearchgate.net The electron-donating amino and hydroxyl groups on the this compound scaffold would enhance the push-pull character of the resulting conjugated molecule, a desirable feature for nonlinear optical materials and dyes.

Wittig Reaction : The Wittig reaction provides another powerful tool for converting the aldehyde into an alkene. wikipedia.orglibretexts.org It utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent, forming a double bond with high regioselectivity. libretexts.orgmnstate.edu This method is broadly applicable for linking the nicotinaldehyde core to other aromatic or aliphatic moieties, thereby extending the π-conjugation. organic-chemistry.orglibretexts.org

The following table summarizes common aldehyde derivatization reactions applicable to this compound for creating extended conjugated systems.

| Reaction Name | Reagent Type | Product Type | Reference |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated Alkene | wikipedia.orgsigmaaldrich.comorganic-chemistry.org |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Substituted Alkene | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | libretexts.org |

The amino and hydroxyl substituents are key to diversifying the molecular scaffold, allowing for the introduction of a wide range of functional groups through alkylation, acylation, and other transformations. The 4-hydroxyl group exists in tautomeric equilibrium with its corresponding pyridone form, influencing its reactivity. tandfonline.comysu.edu

Hydroxyl Group Alkylation : The 4-hydroxyl group can be readily alkylated to form ethers. O-alkylation of 4-hydroxypyridines (4-pyridones) is a common strategy to introduce new side chains, which can alter solubility and biological activity. tandfonline.comysu.edunih.gov Studies on related 4-pyridones show that alkylation can proceed on the oxygen atom to yield alkoxy pyridine derivatives, which can serve as PIM-1 kinase inhibitors. nih.gov

Amino Group Derivatization : The 6-amino group is a nucleophilic center that can undergo various reactions such as acylation and substitution. For example, N-acylation can be used to introduce amide functionalities. google.com In related heterocyclic systems like 8-azapurines, modification of the N6-amino group has been used to synthesize novel antiplatelet agents. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule, providing a route to new derivatives with tailored functions.

These modifications are summarized in the table below.

| Functional Group | Reaction Type | Reagent Example | Product Functionality | Reference |

| 4-Hydroxyl | O-Alkylation | Alkyl Halide | Alkoxy | tandfonline.comysu.edunih.gov |

| 6-Amino | N-Acylation | Acetyl Chloride | Acetamido | google.com |

| 6-Amino | Nucleophilic Substitution | Dichloropyrimidine | Substituted Amino | nih.gov |

Synthesis of Advanced Heterocyclic Systems

The multifunctional nature of this compound makes it an ideal precursor for the construction of more complex, fused heterocyclic systems. These structures are prevalent in medicinal chemistry and materials science.

The combination of an amino group adjacent to a ring nitrogen with other functionalities allows for annulation reactions to build fused rings onto the pyridine core.

Pyrido[2,3-d]pyrimidines : These fused systems are of significant interest due to their diverse biological activities, including anticancer properties. nih.gov The synthesis often proceeds from an o-aminopyridine precursor. For example, reacting an appropriately substituted o-aminonicotinonitrile with reagents like formamide (B127407) or chloroacetyl chloride leads to the formation of the fused pyrimidine (B1678525) ring. nih.govrsc.org The general strategy involves the reaction of a 6-aminopyrimidine with α,β-unsaturated ketones or 1,3-dicarbonyl compounds, which cyclize to form the pyridopyrimidine core. jocpr.com Given its structure, this compound is a prime candidate for similar cyclization strategies to access this important class of heterocycles.

Naphthyridines : Naphthyridines, or pyridopyridines, are another class of fused heterocycles accessible from aminopyridine precursors. nih.govacs.org Classic methods like the Skraup reaction, which involves reacting an aminopyridine with glycerol (B35011) derivatives, can be used to construct the second pyridine ring. nih.govacs.org More modern approaches allow for the synthesis of highly substituted 1,6-naphthyridines, which are valuable in drug discovery. acs.orgnih.gov

Azetidines : Azetidines are four-membered nitrogen-containing heterocycles found in various natural products and pharmaceuticals. While their synthesis is an active area of research, they are typically formed through intramolecular cyclization of γ-amino alcohols or radical cyclization of specific precursors, not directly from aromatic aldehydes. Therefore, the synthesis of an azetidine (B1206935) ring fused to or substituted onto the this compound core would represent a non-trivial synthetic challenge requiring a multi-step approach.

The following table highlights synthetic routes to fused pyridine systems from aminopyridine precursors.

| Fused System | Precursor Type | Key Reaction Type | Reference |

| Pyrido[2,3-d]pyrimidine | o-Aminonicotinonitrile | Cyclization with amides/acyl chlorides | nih.govrsc.org |

| Pyrido[2,3-d]pyrimidine | 6-Aminouracil | Condensation with dicarbonyls | jocpr.com |

| 1,5-Naphthyridine | 3-Aminopyridine | Skraup Reaction | nih.gov |

| 1,6-Naphthyridine | 4-Aminopyridine | Modified Skraup Reaction | acs.org |

The electronic properties of this compound make it a promising building block for functional organic materials, particularly for organic photovoltaics (OPVs). Nicotinaldehyde and its derivatives are recognized as useful intermediates for materials used in solar cells. ambeed.com

In the context of dye-sensitized solar cells (DSSCs), a type of OPV, molecules are often designed with a Donor-π-Acceptor (D-π-A) architecture. The aldehyde group on a nicotinaldehyde derivative can be readily converted into a π-bridge or linked to an acceptor group (like cyanoacrylic acid) through condensation reactions. The 6-amino and 4-hydroxyl groups on the pyridine ring are strong electron donors, making the core an excellent donor component for a D-π-A dye.

Furthermore, the difunctional nature of molecules like this compound allows for their potential use as monomers in polymerization reactions. For example, the aldehyde and amino groups could be used in polycondensation reactions to form novel polymers with integrated pyridine moieties, potentially leading to materials with interesting electronic or catalytic properties.

Isotopic Labeling and Deuteration Applications

Closely related compounds, such as 2-hydroxynicotinaldehyde (B1277654), have been shown to be effective catalysts in isotopic labeling. Specifically, 2-hydroxynicotinaldehyde catalyzes the site-selective deuteration of the α-position of amino esters using heavy water (D₂O) as the deuterium (B1214612) source.

The catalytic cycle is believed to proceed through the formation of an imine intermediate between the aldehyde and the amino ester. The electron-deficient nature of the pyridine ring enhances the acidity of the α-proton in the amino ester, facilitating its abstraction by a base. The resulting carbanion is then deuterated by D₂O. Subsequent hydrolysis regenerates the aldehyde catalyst and yields the α-deuterated amino ester. This method is valuable for preparing deuterated amino acids, which are important tools in metabolic research and for enhancing the pharmacokinetic profiles of drugs. The electronic properties of this compound suggest it could exhibit similar or modulated catalytic activity in such transformations.

Site-Selective Deuteration of Alpha-Amino Esters using Nicotinaldehyde Catalysts

The precise, site-selective incorporation of deuterium into organic molecules is of significant interest for applications ranging from mechanistic studies to the development of pharmaceuticals with enhanced metabolic stability. nih.gov Nicotinaldehyde derivatives, which are structural analogs of pyridoxal (B1214274) phosphate (B84403) (PLP), serve as effective organocatalysts for the deuteration of α-amino esters. These catalysts operate under mild conditions, utilizing heavy water (D₂O) as an economical and readily available deuterium source. nih.gov

The catalytic process is initiated by the formation of a Schiff base (or imine) between the aldehyde group of the nicotinaldehyde catalyst and the primary amine of the α-amino ester substrate. nih.govacs.org This transformation is crucial as it increases the acidity of the α-carbon-hydrogen (α–C–H) bond. nih.govacs.org The pyridine ring and its substituents play a key role in this activation. For instance, in studies using 2-hydroxynicotinaldehyde, the ortho-hydroxyl group and the pyridine ring are vital for stabilizing the resulting carbanion intermediate and enhancing the acidity of the α–C–H bond. nih.govacs.org This increased acidity allows for the removal of the α-proton by a mild base, followed by quenching with D₂O to install the deuterium atom.

This catalytic approach shows broad substrate scope and tolerance for various functional groups. nih.gov Research on closely related systems has demonstrated that catalyst loading and temperature are key operational parameters. While the reaction can proceed without a base, its presence accelerates the exchange. Similarly, reducing the catalyst loading slows the reaction rate, and in the absence of a catalyst, no deuteration occurs. nih.govacs.org

Table 1: Effect of Reaction Parameters on Deuteration Efficiency Based on findings from related hydroxynicotinaldehyde systems. nih.govacs.org

| Parameter | Observation | Implication |

| Catalyst Loading | Decreasing catalyst loading from 5 mol% results in a slower reaction rate. No reaction occurs in the absence of the catalyst. | The aldehyde is essential for the catalytic cycle. |

| Temperature | Increasing temperature from room temperature to 50 °C significantly increases the reaction rate. | The reaction is amenable to thermal acceleration. |

| Base | The reaction can proceed without a base, but its inclusion enhances the rate. | The catalyst itself can facilitate the deprotonation/reprotonation steps, albeit more slowly. |

This method provides a powerful tool for accessing α-deuterated α-amino esters, which are valuable precursors for synthesizing deuterated amino acids and amino amides without affecting the incorporated deuterium. nih.govacs.org

Methodological Development for Hydrogen Isotope Exchange Reactions

Hydrogen Isotope Exchange (HIE) reactions are the most direct and feasible methods for synthesizing isotopically labeled compounds, which are indispensable in drug discovery, metabolic studies, and mechanistic investigations. nih.govresearchgate.net The development of efficient HIE methodologies aims to achieve high isotope incorporation with excellent selectivity under mild and practical conditions. While various methods exist, including those using metal catalysts or enzymes, organocatalysis by aldehyde systems represents a significant advancement. nih.govuni-rostock.deescholarship.org

The use of nicotinaldehyde catalysts for HIE is an extension of principles observed in biocatalysis, where PLP-dependent enzymes reversibly deprotonate α-amino acids via an external aldimine intermediate. nih.gov Synthetic aldehyde catalysts, like 2-hydroxynicotinaldehyde, mimic this function by forming an imine to activate the α–C–H bond, allowing for exchange using D₂O. nih.govacs.org This approach avoids the need for pre-functionalization of the substrate and uses an inexpensive deuterium source. nih.gov

Methodological advancements focus on several key areas:

Catalyst Design: Fine-tuning the electronic properties of the aromatic ring and the nature of auxiliary groups on the aldehyde catalyst is critical. For example, electron-withdrawing groups can enhance catalytic rates. nih.gov

Substrate Scope: Expanding the range of applicable substrates beyond standard amino esters to include more complex and functionalized molecules is a primary goal. nih.govnih.gov

Reaction Conditions: Optimization of parameters such as solvent, temperature, and catalyst loading allows for milder conditions, lower catalyst requirements, and improved efficiency. nih.govacs.org

Stereoselectivity: A significant challenge and area of ongoing research is the development of chiral aldehyde catalysts or conditions that can achieve asymmetric deuteration, providing stereoselective control over the newly formed C-D bond. nih.govacs.org

While current nicotinaldehyde-based systems for α-amino ester deuteration are highly effective, they typically result in racemic products. nih.gov Future methodological developments will likely focus on designing chiral variants of these catalysts to achieve the enantioselective synthesis of α-deuterated amino acids, a long-standing goal in synthetic chemistry. nih.gov

Computational and Theoretical Investigations of 6 Amino 4 Hydroxynicotinaldehyde

Electronic Structure and Molecular Properties Analysis via Quantum Chemistry

Quantum chemistry provides powerful tools for understanding the electronic structure and predicting the properties of molecules. These computational methods allow for the investigation of a molecule's stability, reactivity, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. For a molecule like 6-Amino-4-hydroxynicotinaldehyde, DFT calculations would provide the precise spatial arrangement of its pyridine (B92270) ring, amino, hydroxyl, and aldehyde functional groups. These optimized geometries are fundamental for all other computational property predictions. nih.govnih.gov

Hypothetical Data Table for Optimized Geometry Parameters This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not real data for the target compound.

Interactive Data Table: Hypothetical Optimized Geometry Parameters| Parameter | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | 1.39 |

| Bond Length | C4-O | 1.36 |

| Bond Length | C6-N | 1.38 |

| Bond Angle | C2-C3-C4 | 120.5 |

| Bond Angle | H-O-C4 | 109.5 |

| Dihedral Angle | C5-C6-N-H | 180.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Hypothetical Data Table for FMO Analysis This table shows the kind of data obtained from an FMO analysis. The values are not real data for the target compound.

Interactive Data Table: Hypothetical FMO Properties| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.55 |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. libretexts.org It is plotted onto the electron density surface, using a color scale to indicate different potential values. numberanalytics.comresearchgate.net Typically, red regions signify areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. numberanalytics.comresearchgate.net Green and yellow areas represent neutral or weakly polarized regions. researchgate.net For this compound, an MESP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, and positive potential around the hydrogen atoms of the amino and hydroxyl groups. nih.govnih.gov

Local Reactivity Descriptors (e.g., Fukui Functions)

While MESP provides a qualitative picture of reactivity, local reactivity descriptors like Fukui functions offer a quantitative measure. bas.bg Derived from DFT, Fukui functions identify which atoms within a molecule are most likely to participate in a reaction. The function f(r)+ indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards an electron donor), while f(r)- indicates its susceptibility to an electrophilic attack (reactivity towards an electron acceptor). These descriptors are crucial for predicting regioselectivity in chemical reactions. bas.bg

Mechanistic Elucidation Through Computational Modeling

Computational modeling allows chemists to explore potential reaction pathways and understand the energetic factors that control a reaction's outcome.

Free Energy Profiles and Transition State Characterization

To understand a chemical reaction mechanism, chemists compute the free energy profile along a proposed reaction coordinate. nih.govresearchgate.net This profile maps the energy of the system as it transforms from reactants to products. The highest point on this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. nih.gov Computational methods can precisely characterize the geometry and energy of this transition state. A lower free energy barrier corresponds to a faster reaction. nih.gov For a reaction involving this compound, such as its oxidation or condensation, computational modeling could identify the most favorable pathway and predict the reaction rate by calculating the free energy of activation. nih.govresearchgate.net

Lack of Publicly Available Research on the

Extensive searches for publicly available scientific literature and data concerning the computational and theoretical investigations of the chemical compound this compound have yielded no specific results. Consequently, it is not possible to provide a detailed article on the solvent effects, ligand influence on reaction pathways, or predictive studies on the structure-reactivity relationships of this particular compound as outlined in the user's request.

Therefore, the sections on "," including "Solvent Effects and Ligand Influence on Reaction Pathways" and "Predictive Studies on Structure-Reactivity Relationships," cannot be generated with scientifically accurate and verifiable information at this time.

Advanced Analytical Techniques for 6 Amino 4 Hydroxynicotinaldehyde Characterization

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 6-Amino-4-hydroxynicotinaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the context of this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its constituent atoms.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key expected signals would include those for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of their positions within the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. For this compound, distinct signals are expected for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and any aliphatic carbons if present in a derivative. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the pyridine ring. spectralservice.de After acid hydrolysis, the free amino acids can be analyzed by ¹H and ¹³C NMR spectroscopy, with carbonyl signals appearing between 169 ppm and 173 ppm in the ¹³C NMR spectrum. spectralservice.de

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| ¹H NMR | Aromatic (Pyridine Ring) | 6.0 - 8.5 | Doublets or singlets depending on substitution |

| ¹H NMR | Amino (-NH₂) | 4.0 - 6.0 | Broad singlet |

| ¹H NMR | Hydroxyl (-OH) | 8.0 - 12.0 | Broad singlet |

| ¹³C NMR | Carbonyl (C=O) | 185 - 200 | |

| ¹³C NMR | Aromatic (C-OH) | 155 - 165 | |

| ¹³C NMR | Aromatic (C-NH₂) | 145 - 155 | |

| ¹³C NMR | Aromatic (C-H) | 110 - 140 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional moieties.

Key expected vibrational frequencies include:

N-H stretching from the amino group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.orgopenstax.org Primary amines (R-NH₂) show two absorptions in this range. libretexts.orgopenstax.org

O-H stretching from the hydroxyl group, which usually presents as a broad band between 3200 and 3600 cm⁻¹.

C=O stretching from the aldehyde group, a strong, sharp absorption in the range of 1670-1780 cm⁻¹. libretexts.orgopenstax.org

C=C and C=N stretching from the aromatic pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

C-H stretching from the aromatic ring, typically found just above 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (often two bands) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aldehyde (-CHO) | C=O Stretch | 1670 - 1780 | Strong, Sharp |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the aromatic pyridine ring conjugated with the aldehyde, amino, and hydroxyl groups is expected to give rise to characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The positions and intensities of these absorptions are sensitive to the solvent and pH, reflecting the electronic structure of the molecule. The spectra of the parent compound and its photoreduction products are well-separated, which allows for both qualitative and quantitative analysis. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

The assignment of a structure by tandem mass spectrometry (MS/MS) depends on interpreting the fragmentation behavior of ions in the gas phase. nih.gov

LC-MS and GC-MS Applications

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound.

LC-MS: This is a highly suitable technique as it can analyze the compound directly in solution. nih.gov An analytical platform combining 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) pre-column derivatization with ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) has been presented. researchgate.netmdpi.com ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. Tandem MS (MS/MS) experiments on this ion can induce fragmentation, providing valuable structural information. nih.gov

GC-MS: Due to the polar nature of the amino and hydroxyl groups, derivatization is often required to increase the volatility of this compound for GC-MS analysis. sigmaaldrich.com Silylation is a common derivatization method. sigmaaldrich.com Once derivatized, GC-MS provides excellent separation and detailed fragmentation patterns upon electron impact (EI) ionization, which can be compared to spectral libraries for confirmation.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | Information Obtained |

|---|---|---|---|

| LC-MS | ESI (+) | [M+H]⁺ | Accurate Molecular Weight |

| LC-MS/MS | CID of [M+H]⁺ | Fragment Ions | Structural Elucidation (e.g., loss of CO, H₂O) |

| GC-MS | EI | Molecular Ion (M⁺) and Fragments | Fragmentation Pattern for Structural Confirmation |

Common fragmentation pathways for related aldehydes and ketones include alpha-cleavage and the McLafferty rearrangement. youtube.com For a molecule like this compound, fragmentation might involve the loss of the formyl group (CHO), water (H₂O) from the hydroxyl group, or other characteristic cleavages of the pyridine ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The resulting crystal structure would reveal not only the intramolecular details but also the intermolecular interactions, such as hydrogen bonding involving the amino, hydroxyl, and aldehyde groups, which dictate the crystal packing. nih.gov The crystal structure of human aminopeptidase (B13392206) N has been determined at high resolution using X-ray crystallography, both in its native form and in complex with inhibitors. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds. In the context of this compound, methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) provide robust means for separation and analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are powerful analytical techniques used for separating, identifying, and quantifying components in a mixture. who.int These methods are particularly well-suited for non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (typically under 2 μm), which allows for higher resolution, faster analysis times, and greater sensitivity. mdpi.comresearchgate.net

For amino-containing compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. who.int In this mode, the stationary phase is nonpolar (e.g., C18 or C8 silica), and the mobile phase is a polar aqueous-organic mixture. The retention of this compound would be influenced by its polarity; adjusting the composition of the mobile phase (e.g., the ratio of water to organic solvents like acetonitrile (B52724) or methanol) allows for the fine-tuning of its separation from impurities or related substances. sielc.com

Derivatization

To enhance detection and improve chromatographic behavior, amino compounds are often derivatized before analysis. who.intnih.gov A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the primary amino group of this compound to form a highly fluorescent and UV-active derivative. nih.govresearchgate.netnih.gov This pre-column derivatization significantly increases the sensitivity of detection by either UV or fluorescence detectors. shimadzu.comresearchgate.net

Detection

The choice of detector is crucial for the analysis. A Photo Diode Array (PDA) detector can be used to obtain UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment. rsc.org For higher sensitivity and selectivity, a fluorescence detector can be employed, especially after derivatization with a fluorogenic reagent like AQC. researchgate.net Mass Spectrometry (MS) detectors, particularly when coupled with UPLC (UPLC-MS/MS), provide structural information and allow for highly sensitive and specific quantification, which is essential for detailed characterization and impurity profiling. mdpi.comresearchgate.netnih.govnih.gov

The following table summarizes typical conditions for the HPLC and UPLC analysis of amino-containing aromatic compounds, applicable to this compound.

Table 1: Representative HPLC/UPLC Conditions for Analysis

| Parameter | HPLC | UPLC |

| Column | Reversed-Phase C18, 3-5 µm particle size (e.g., 4.6 x 150 mm) | Reversed-Phase C18, <2 µm particle size (e.g., 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water or Acetate (B1210297) Buffer | 0.1% Formic Acid in Water or Acetate Buffer |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |

| Gradient | Gradient elution, e.g., 5% to 95% B over 20-30 min | Gradient elution, e.g., 5% to 95% B over 5-10 min |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Temperature | 25 - 40 °C | 30 - 50 °C |

| Detection | PDA (e.g., 254 nm) or Fluorescence (post-derivatization) | PDA, Fluorescence, or Mass Spectrometry (MS) |

| Derivatization | Pre-column with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Pre-column with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. libretexts.orgijpsjournal.com For the analysis of this compound, TLC is an invaluable tool, particularly for tracking its formation during synthesis or for a quick purity check. rochester.eduyoutube.com

The process involves spotting a small amount of the sample onto a TLC plate, which consists of a thin layer of a stationary phase (commonly silica (B1680970) gel) coated on a backing of glass or aluminum. orientjchem.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase versus the mobile phase. ijpsjournal.com

The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify compounds. ijpsjournal.com For a synthesis reaction producing this compound, a TLC plate would be spotted with the starting material, the reaction mixture, and a co-spot (a mix of the starting material and the reaction mixture). libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish while a new spot for the product, this compound, will appear and intensify. libretexts.orgyoutube.com

Visualization

Since many organic compounds are colorless, visualization techniques are required. This compound, containing an aromatic ring, can often be visualized under a UV lamp (at 254 nm), where it will appear as a dark spot on a fluorescent background. rochester.edu Additionally, staining reagents can be used. For an amino-containing compound, a ninhydrin (B49086) spray reagent is effective; upon heating, it reacts with the amino group to produce a characteristic purple or violet-colored spot. ijpsjournal.comorientjchem.org Other reagents like orcinol-sulfuric acid can be used to detect the hydroxypyridine structure. nih.gov

The table below illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound.

Table 2: Example TLC Data for Reaction Monitoring

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Visualization |

| Starting Material (e.g., a nitro-precursor) | 6.4 | 8.0 | 0.80 | UV Active |

| This compound (Product) | 3.2 | 8.0 | 0.40 | UV Active, Purple with Ninhydrin |

Emerging Applications and Future Directions in 6 Amino 4 Hydroxynicotinaldehyde Research

Role as a Versatile Synthetic Building Block

6-Amino-4-hydroxynicotinaldehyde serves as a crucial starting material in the synthesis of more complex molecules due to its multiple reactive sites. This versatility allows for the construction of a wide array of organic compounds with diverse functionalities and potential applications.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of a variety of complex heterocyclic compounds. biointerfaceresearch.com The presence of amino, hydroxyl, and aldehyde functional groups on the pyridine (B92270) core allows for a range of chemical transformations, leading to the formation of fused ring systems and other intricate molecular architectures. These complex heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and physical properties. For instance, derivatives of 1,4-naphthoquinone, which can be synthesized from related amino-aldehyde precursors, have shown potential as antimicrobial agents. biointerfaceresearch.com The strategic manipulation of the functional groups on the this compound scaffold enables chemists to design and synthesize novel heterocyclic compounds with tailored properties for specific applications.

Potential in Catalysis and Ligand Design

The structural features of this compound make it a promising candidate for applications in catalysis and as a scaffold for the design of novel ligands.

Development of Novel Ligands for Transition Metal Catalysis

The amino and hydroxyl groups of this compound can act as coordination sites for metal ions, making it a valuable component in the design of new ligands for transition metal catalysis. These ligands can form stable complexes with various transition metals, and the electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyridine ring. Such tailored ligands are crucial for developing catalysts with high activity, selectivity, and stability for a wide range of organic transformations. The use of amino acid and peptide-based ligands in transition metal catalysis has demonstrated remarkable success in achieving high yields and enantioselectivity in various reactions. mdpi.com This highlights the potential of incorporating the this compound motif into more complex ligand architectures to create highly effective and selective catalysts. nih.govgoogle.commdpi.com

Application in Transient Directing Group Chemistry

| Catalyst System | Substrate | Reaction Type | Directing Group Strategy | Reference |

| Palladium/2-hydroxynicotinaldehyde (B1277654) | β-alanine derived amino esters | Arylation | Transient Directing Group | rsc.org |

| Copper(II) acetate (B1210297)/2-hydroxynicotinaldehyde | Benzylamines | Sulfonylation | Transient Directing Group | nih.gov |

| Palladium/Amino acid | Benzaldehydes | C(sp³)–H Arylation/Oxygenation/Fluorination | Transient Directing Group | nih.gov |

Advancements in Materials Science Through Nicotinaldehyde Derivatives

The unique electronic and structural properties of nicotinaldehyde derivatives, including this compound, are being explored for their potential in the development of advanced materials.

Specialty Chemicals and Functional Materials

The unique molecular architecture of this compound, featuring a pyridine ring substituted with amino, hydroxyl, and aldehyde groups, presents significant potential for its use as a monomer or precursor in the synthesis of specialty chemicals and advanced functional materials. The strategic placement of these functional groups allows for a variety of chemical modifications, making it a versatile building block for creating materials with tailored properties.

The amino group provides a nucleophilic site amenable to reactions such as amidation, alkylation, and diazotization, enabling the integration of the pyridine core into larger polymeric structures or onto the surface of other materials. The hydroxyl group, besides influencing the electronic properties of the pyridine ring, can participate in esterification and etherification reactions. The aldehyde functionality is a key reactive site for condensation reactions, which are fundamental in the synthesis of various heterocyclic compounds and polymers.

The pyridine ring itself is a valuable component in the design of functional materials, known for its ability to coordinate with metal ions. This property is extensively utilized in the development of catalysts, metal-organic frameworks (MOFs), and metallopolymers. nih.govmdpi.com By incorporating this compound into these structures, it is possible to create materials with applications in catalysis, sensing, and photonics. For instance, terpyridine derivatives, which are structurally related to substituted pyridines, have been successfully employed in the fabrication of photovoltaic devices and as heterogeneous catalysts. nih.govmdpi.com The presence of multiple reactive sites on this compound offers a pathway to synthesize complex ligands for metal complexes with potential applications in homogeneous and heterogeneous catalysis. mdpi.com

The development of functional materials from biomass-derived platform chemicals is a growing area of research, and pyridine derivatives play a significant role in this field. nih.govmdpi.com While not directly derived from biomass, the structural motifs present in this compound are analogous to those found in biomass-derived building blocks used for creating functional polymers and materials.

The table below illustrates the potential functional materials that could be synthesized using this compound as a key building block, along with the synthetic strategies that could be employed.

| Potential Functional Material | Key Functional Groups Utilized | Potential Synthetic Strategy | Potential Applications |

| Polyamides/Polyimides | Amino, Aldehyde | Polycondensation | High-performance polymers, membranes |

| Polyesters/Polyethers | Hydroxyl, Aldehyde | Polycondensation, Etherification | Biodegradable polymers, specialty coatings |

| Metal-Organic Frameworks (MOFs) | Pyridine Nitrogen, Amino, Hydroxyl | Solvothermal synthesis with metal ions | Gas storage, catalysis, sensing |

| Heterogeneous Catalysts | Pyridine Nitrogen, Amino | Grafting onto solid supports (e.g., silica (B1680970), titania) | Fine chemical synthesis, environmental remediation |

| Schiff Base Polymers | Amino, Aldehyde | Condensation polymerization | Chemsensors, liquid crystals |

| Dye-Sensitized Solar Cells | Entire Molecule as Ligand | Complexation with metal centers and anchoring to semiconductor surfaces | Renewable energy |

Theoretical Predictions and Future Computational Research Avenues

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules, guiding the synthesis of new materials with desired functionalities. researchgate.netresearchgate.net In the context of this compound, theoretical predictions and computational research can provide invaluable insights into its electronic structure, reactivity, and potential applications, thereby accelerating experimental investigations.

Future computational research on this compound would likely focus on several key areas:

Molecular Geometry and Electronic Properties: DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles of this compound. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about its electronic properties, such as the energy gap, which is crucial for applications in electronics and photonics. mdpi.com The calculated electrostatic potential surface would reveal the electron-rich and electron-deficient regions of the molecule, predicting its sites of electrophilic and nucleophilic attack.

Spectroscopic Properties: Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These theoretical predictions can aid in the characterization and identification of the compound and its derivatives.

Reactivity and Mechanistic Studies: Theoretical calculations can be used to investigate the reaction mechanisms involving the different functional groups of this compound. For example, the energy barriers for condensation, polymerization, and metal coordination reactions can be calculated to understand the feasibility and kinetics of these processes. researchgate.net This can guide the optimization of reaction conditions for the synthesis of new materials.

Design of Functional Materials: Computational screening can be utilized to design novel functional materials based on the this compound scaffold. By simulating the interaction of the molecule with metal ions, for instance, it is possible to predict the structures and properties of potential MOFs or catalytic complexes. researchgate.net Similarly, the properties of polymers derived from this monomer can be modeled to assess their suitability for specific applications.

The table below outlines potential computational studies for this compound and the insights they could provide.

| Computational Method | Property to be Investigated | Predicted Outcome/Insight | Relevance to Application |

| Density Functional Theory (DFT) | Optimized molecular structure, HOMO-LUMO gap, electrostatic potential | Understanding of molecular geometry, electronic properties, and reactive sites | Design of electronic materials, prediction of chemical reactivity |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum | Prediction of optical properties | Applications in dyes, sensors, and photofunctional materials |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond orders and interatomic interactions | Analysis of chemical bonding and stability | Understanding the stability of derived materials |

| Molecular Dynamics (MD) Simulations | Interaction with solvents or other molecules | Insight into solubility, self-assembly, and binding affinity | Formulation of specialty chemicals, design of drug delivery systems |

| Transition State Theory Calculations | Reaction energy barriers | Prediction of reaction kinetics and mechanisms | Optimization of synthetic routes for functional materials |

By leveraging these computational approaches, researchers can explore the vast chemical space accessible from this compound, leading to the rational design and synthesis of novel specialty chemicals and functional materials with tailored properties for a wide range of advanced applications.

Q & A

Q. How to validate a novel synthetic protocol for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.